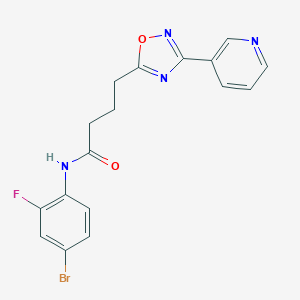
N-(4-bromo-2-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BF-5m and belongs to the class of oxadiazole derivatives.
Mécanisme D'action
The exact mechanism of action of BF-5m is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to have an effect on the regulation of certain neurotransmitters in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
BF-5m has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as AKT and mTOR, which are involved in the growth and proliferation of cancer cells. It has also been shown to have an effect on the regulation of certain neurotransmitters in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BF-5m is its potential therapeutic applications in various fields of medicine. It has shown promising results in inhibiting the growth of cancer cells and in treating neurodegenerative diseases. However, one of the major limitations of BF-5m is its potential toxicity, which needs to be further studied.
Orientations Futures
There are a number of future directions for the study of BF-5m. One area of research is to further investigate its potential therapeutic applications in various fields of medicine. Another area of research is to study its potential toxicity and to develop safer derivatives of BF-5m. Additionally, further studies are needed to fully understand the mechanism of action of BF-5m and its effects on the regulation of neurotransmitters in the brain.
Méthodes De Synthèse
BF-5m can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and 3-pyridinecarboxylic acid. The final step involves the reaction of the resulting compound with butanoyl chloride, leading to the formation of BF-5m.
Applications De Recherche Scientifique
BF-5m has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is cancer treatment, where BF-5m has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H14BrFN4O2 |
|---|---|
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C17H14BrFN4O2/c18-12-6-7-14(13(19)9-12)21-15(24)4-1-5-16-22-17(23-25-16)11-3-2-8-20-10-11/h2-3,6-10H,1,4-5H2,(H,21,24) |
Clé InChI |
GSRQNXWMPXXCOH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
SMILES canonique |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B277021.png)
![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B277022.png)
![N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B277023.png)

![8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline](/img/structure/B277028.png)
![N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277033.png)
![N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277034.png)
![N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277036.png)
![8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277037.png)
![4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277038.png)
![2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277039.png)

